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Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541

An in-depth examination of (4-Chlorothiophen-2-yl)methanol, a valuable building block in
medicinal chemistry and materials science. This guide provides a thorough overview of its
nomenclature, chemical properties, and a detailed, though synthetically inferred, experimental
protocol for its preparation.

Introduction

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative that has garnered
interest in various fields of chemical research, particularly in the development of novel
pharmaceuticals and functional materials. The presence of the chlorothiophene core and a
reactive hydroxymethyl group makes it a versatile intermediate for the synthesis of more
complex molecular architectures. This document aims to provide a comprehensive technical
resource for researchers, scientists, and drug development professionals working with this
compound.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and
identifiers for (4-Chlorothiophen-2-yl)methanol is provided below.
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Identifier Type Value

IUPAC Name (4-chlorothiophen-2-yl)methanol[1]
CAS Number 233280-30-3[1]

Molecular Formula C5H5CIOSI1]

Molecular Weight 148.61 g/mol [1]

Synonyms 4-Chlorothiophene-2-methanol[2]

2-Thiophenemethanol, 4-chloro-[1]

(4-chloro-2-thienyl)methanol[1]

4-CHLOROTHIOPHENE-2-METHANOL[1]

Physicochemical Properties

While experimentally determined physical properties are not readily available in the current

literature, computational predictions provide valuable insights into the behavior of (4-

Chlorothiophen-2-yl)methanol.

Property Predicted Value
XLogP3 1.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass

147.9749636 Da[1]

Monoisotopic Mass

147.9749636 Da][1]

Topological Polar Surface Area 29.5 A2

Heavy Atom Count 8

Complexity 126
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Note: These properties are computationally derived from PubChem.

Experimental Protocols

A detailed experimental protocol for the synthesis of (4-Chlorothiophen-2-yl)methanol is not
explicitly described in the reviewed literature. However, a standard and reliable method for its
preparation would involve the reduction of the corresponding aldehyde, 4-chloro-2-
thiophenecarboxaldehyde. The following is a generalized, yet detailed, protocol based on well-
established chemical transformations.

Synthesis of (4-Chlorothiophen-2-yl)methanol via Reduction of 4-chloro-2-
thiophenecarboxaldehyde

Reaction Scheme:

NaBH4, Methanol

4-chloro-2-thiophenecarboxaldehyde (4-Chlorothiophen-2-yl)ymethanol

Click to download full resolution via product page
A potential synthetic route to (4-Chlorothiophen-2-yl)methanol.

Materials:

4-chloro-2-thiophenecarboxaldehyde

e Sodium borohydride (NaBH4)

e Methanol (anhydrous)

e Dichloromethane (DCM)

o Saturated aqueous ammonium chloride (NH4CI) solution
¢ Anhydrous magnesium sulfate (MgSO4)

¢ Round-bottom flask
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Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol. Place the
flask in an ice bath and stir the solution until it reaches 0 °C.

Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1
eq) to the stirred solution in small portions. The addition should be controlled to prevent
excessive foaming.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0
°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC) until the starting aldehyde is fully consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated
agueous ammonium chloride solution.

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the
remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory
funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

Washing and Drying: Combine the organic extracts and wash them with brine (saturated
NacCl solution). Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator to yield the crude (4-Chlorothiophen-2-yl)methanol. Further
purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data
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No experimentally-derived spectroscopic data for (4-Chlorothiophen-2-yl)methanol has been
identified in the public domain. For researchers who synthesize this compound, it is
recommended to perform standard characterization techniques such as 'H NMR, 3C NMR, and
IR spectroscopy to confirm its identity and purity.

Logical Relationships in Synthesis

The synthesis of (4-Chlorothiophen-2-yl)methanol is a straightforward process that relies on
the fundamental principles of organic chemistry. The logical workflow is depicted below.

Starting Material

4-chloro-2-thiophenecarboxaldehyde

Process

Y
Reduction with NaBH4

Product

Y
(4-Chlorothiophen-2-yl)methanol

Click to download full resolution via product page

Workflow for the synthesis of (4-Chlorothiophen-2-yl)methanol.

Conclusion

(4-Chlorothiophen-2-yl)methanol serves as a key intermediate in the synthesis of a variety of
complex organic molecules. While detailed experimental data on the compound itself is sparse
in publicly available literature, its synthesis can be reliably achieved through the reduction of its
corresponding aldehyde. This guide provides a foundational resource for researchers, offering

a comprehensive list of synonyms, computed physicochemical properties, and a detailed,
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practical protocol for its preparation. Further experimental characterization of this compound
would be a valuable contribution to the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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